molecular formula C7H11Cl2N3O B15248317 2-Methoxynicotinimidamidedihydrochloride

2-Methoxynicotinimidamidedihydrochloride

Katalognummer: B15248317
Molekulargewicht: 224.08 g/mol
InChI-Schlüssel: RDEIGHXZQNNZBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxynicotinimidamidedihydrochloride is a chemical compound that belongs to the class of nicotinamide derivatives. It is characterized by the presence of a methoxy group attached to the nicotinamide ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxynicotinimidamidedihydrochloride typically involves the reaction of 2-methoxynicotinic acid with appropriate amines under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or phosphorus oxychloride, which help in the activation of the carboxylic acid group .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. The final product is typically purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxynicotinimidamidedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted nicotinamide compounds .

Wissenschaftliche Forschungsanwendungen

2-Methoxynicotinimidamidedihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methoxynicotinimidamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in specific research applications where these properties are advantageous .

Eigenschaften

Molekularformel

C7H11Cl2N3O

Molekulargewicht

224.08 g/mol

IUPAC-Name

2-methoxypyridine-3-carboximidamide;dihydrochloride

InChI

InChI=1S/C7H9N3O.2ClH/c1-11-7-5(6(8)9)3-2-4-10-7;;/h2-4H,1H3,(H3,8,9);2*1H

InChI-Schlüssel

RDEIGHXZQNNZBI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC=N1)C(=N)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.